molecular formula C25H27Cl4N7OS B12955949 N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride

Cat. No.: B12955949
M. Wt: 615.4 g/mol
InChI Key: GHXREYLRFHWLCV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Name Analysis

The IUPAC name N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide is derived from its core structural components:

  • Quinoxaline backbone : A bicyclic aromatic system comprising two fused pyrazine rings. The carboxamide group (-C(=O)NH-) is attached at position 2 of the quinoxaline moiety.
  • Phenyl linker : A benzene ring connected to the carboxamide group at position 2.
  • Imidazo[2,1-b]thiazole : A fused heterocycle combining imidazole and thiazole rings. The numbering follows the imidazo[2,1-b] fusion, where the thiazole’s sulfur atom occupies position 1 and the imidazole’s nitrogen atoms are at positions 2 and 3.
  • Piperazin-1-ylmethyl substituent : A piperazine ring (a six-membered diamine) linked via a methyl group to position 3 of the imidazothiazole.

The systematic name prioritizes the quinoxaline-2-carboxamide as the parent structure, followed by substituents in descending order of complexity.

Molecular Formula and Structural Representation

The free base of the compound has the molecular formula C25H23N7OS , with a molar mass of 469.57 g/mol . The tetrahydrochloride salt adds four hydrochloric acid molecules, resulting in the formula C25H23N7OS·4HCl and a molar mass of 615.41 g/mol .

Structural Descriptors
Parameter Value
SMILES C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5
InChI InChI=1S/C25H23N7OS/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31/h1-8,13,15-16,26H,9-12,14H2,(H,29,33)
InChIKey IASPBORHOMBZMY-UHFFFAOYSA-N

The structure features:

  • A quinoxaline-2-carboxamide group bonded to a phenyl ring.
  • An imidazo[2,1-b]thiazole scaffold at position 6 of the phenyl ring.
  • A piperazine-methyl side chain at position 3 of the imidazothiazole, enabling protonation sites for salt formation.

Salt Formation: Tetrahydrochloride Derivative Rationale

The conversion to a tetrahydrochloride salt optimizes physicochemical properties critical for pharmaceutical applications:

  • Solubility Enhancement : Protonation of piperazine’s secondary amines (pKa ~9.8) and the imidazothiazole’s tertiary nitrogen increases aqueous solubility, facilitating dissolution in biological matrices.
  • Stabilization : Ionic interactions between the protonated amines and chloride counterions reduce hygroscopicity and improve shelf-life stability.
  • Bioavailability : Salt formation enhances membrane permeability by increasing the compound’s polarity at physiological pH.
Protonation Sites in the Tetrahydrochloride Salt
Site Role in Salt Formation
Piperazine nitrogens Two secondary amines accept two HCl molecules each (4 HCl total).
Imidazothiazole nitrogen Tertiary nitrogen may contribute to additional protonation.

This multi-protonation strategy is common in drug design to balance solubility and lipophilicity.

Properties

Molecular Formula

C25H27Cl4N7OS

Molecular Weight

615.4 g/mol

IUPAC Name

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride

InChI

InChI=1S/C25H23N7OS.4ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;;;;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);4*1H

InChI Key

GHXREYLRFHWLCV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide involves multiple stepsThe final step involves the coupling of this intermediate with quinoxaline-2-carboxamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is scaled up from laboratory synthesis to industrial production by maintaining the same reaction principles but with larger quantities of reactants and solvents .

Chemical Reactions Analysis

Types of Reactions

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce different amine derivatives .

Scientific Research Applications

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. For instance, it has been shown to interact with the SIRT1 enzyme, enhancing its activity by binding to an allosteric site. This interaction lowers the Michaelis constant for acetylated substrates, thereby increasing the enzyme’s efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

SRT1720 belongs to a broader class of SIRT1 activators and heterocyclic carboxamides. Below is a systematic comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of SRT1720 and Analogous Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Target/Mechanism Key Findings References
SRT1720 (925434-55-5, free base) C₂₅H₂₃N₇OS 469.56 SIRT1/PGC-1α pathway EC₅₀ ~0.16 µM for SIRT1 activation; rescues mitochondrial function in RPTCs .
Resveratrol (501-36-0) C₁₄H₁₂O₃ 228.24 Indirect SIRT1 activation EC₅₀ >50 µM; effects mediated via AMPK or fluorogenic assay artifacts .
Daidzein (486-66-8) C₁₅H₁₀O₄ 254.24 Isoflavone/SIRT1 activation Weak SIRT1 activation (EC₅₀ ~50 µM); limited mitochondrial biogenesis .
SRT1720 Pyrazine Analog (925435-54-7) C₂₁H₂₁N₇OS 419.51 SIRT1 (hypothesized) Structural analog with pyrazine replacing quinoxaline; uncharacterized potency .
S17834 (N/A) C₂₄H₂₄O₈ 464.45 SIRT1/antioxidant Benzopyran derivative; induces endothelial NO synthase via SIRT1 .
EX-527 (49843-98-3) C₁₂H₁₃ClN₂O 248.70 SIRT1 inhibitor IC₅₀ ~0.1 µM; used to validate SRT1720’s SIRT1-dependence .

Key Contrasts and Controversies

Mechanistic Specificity: SRT1720’s mitochondrial effects are strictly SIRT1-dependent, unlike resveratrol, which may act via AMPK or fluorogenic assay artifacts . Structural analogs like the pyrazine derivative (CAS 925435-54-7) lack published data on SIRT1 binding, suggesting the quinoxaline moiety is critical for potency .

Potency and Efficacy: SRT1720 exhibits nanomolar-range SIRT1 activation (EC₅₀ ~0.16 µM), outperforming resveratrol (EC₅₀ >50 µM) and isoflavones like daidzein . In RPTCs, 3–10 µM SRT1720 restores mitochondrial DNA copy number and ATP levels within 24 hours, a response absent in resveratrol-treated cells .

Assay Limitations: Both SRT1720 and resveratrol’s purported SIRT1 activation is disputed due to reliance on non-physiological fluorescent substrates (Fluor de Lys) .

Structural Modifications: Replacing quinoxaline with pyrazine (as in CAS 925435-54-7) reduces molecular weight but may alter binding affinity . Piperazine-methylimidazothiazole scaffolds (common in SRT1720 and kinase inhibitors like dasatinib) suggest versatility in targeting diverse enzymes .

Research Findings and Implications

  • Mitochondrial Repair : SRT1720 accelerates recovery of renal function after oxidant injury, positioning mitochondrial biogenesis as a therapeutic target for acute kidney injury .
  • Metabolic Benefits : In vivo studies demonstrate enhanced oxidative metabolism and insulin sensitivity, though long-term safety remains unverified .
  • Neurodegenerative Potential: SIRT1 activators like SRT1720 are under investigation for Alzheimer’s and Parkinson’s diseases, though neuronal studies are pending .

Biological Activity

N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide; tetrahydrochloride, commonly referred to as SRT1720, is a synthetic compound that has attracted attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure includes a quinoxaline core, an imidazo-thiazole moiety, and a piperazine group. Its molecular formula is C25H23N7OSC_{25}H_{23}N_{7}OS with a molecular weight of approximately 469.561 g/mol. The compound is characterized by the following properties:

PropertyValue
Molecular Weight469.561 g/mol
LogP (octanol-water)2.81
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Rotatable Bonds6

SRT1720 is primarily recognized as an activator of the NAD^+-dependent histone deacetylase SIRT1. It exhibits a selective activation profile with an EC₅₀ value of approximately 0.16 μM against SIRT1, while showing significantly lower potency against SIRT2 and SIRT3 (over 230-fold less) . The activation of SIRT1 is associated with various biological processes such as metabolic regulation, stress response, and longevity.

In Vitro Studies

Research indicates that SRT1720 enhances mitochondrial biogenesis and promotes cellular survival under stress conditions. It has been shown to improve glucose homeostasis and insulin sensitivity in various cell models . Additionally, studies have demonstrated its potential neuroprotective effects through modulation of oxidative stress pathways.

In Vivo Studies

In animal models, SRT1720 has been linked to increased lifespan and improved metabolic profiles. For instance, in mice subjected to high-fat diets, administration of SRT1720 resulted in reduced weight gain and improved glucose tolerance . These findings suggest its potential as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.

Case Studies and Clinical Research

While comprehensive clinical data on SRT1720 is limited, preliminary studies have indicated its promise in treating conditions associated with aging and metabolic dysregulation. Notably, investigations into its effects on age-related diseases are ongoing.

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of SRT1720. Current studies suggest that it possesses a favorable safety margin; however, detailed long-term toxicity studies are necessary to establish comprehensive safety data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.